molecular formula C10H18BrCl B14362193 1-Bromo-4-tert-butyl-2-chlorocyclohexane CAS No. 90976-05-9

1-Bromo-4-tert-butyl-2-chlorocyclohexane

Cat. No.: B14362193
CAS No.: 90976-05-9
M. Wt: 253.61 g/mol
InChI Key: GOJCFGSLYHILJJ-UHFFFAOYSA-N
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Description

1-Bromo-4-tert-butyl-2-chlorocyclohexane is an organic compound that belongs to the class of disubstituted cyclohexanes It features a cyclohexane ring substituted with a bromine atom at the first position, a tert-butyl group at the fourth position, and a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-tert-butyl-2-chlorocyclohexane typically involves the halogenation of 4-tert-butylcyclohexanol. The process can be carried out through the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-tert-butyl-2-chlorocyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base such as sodium ethoxide (NaOEt) can lead to the formation of 4-tert-butylcyclohexene.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) can be used.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

    Substitution: Formation of 1-hydroxy-4-tert-butyl-2-chlorocyclohexane or 1-amino-4-tert-butyl-2-chlorocyclohexane.

    Elimination: Formation of 4-tert-butylcyclohexene.

    Oxidation: Formation of 1-bromo-4-tert-butyl-2-chlorocyclohexanone.

    Reduction: Formation of 1-bromo-4-tert-butyl-2-chlorocyclohexanol.

Scientific Research Applications

1-Bromo-4-tert-butyl-2-chlorocyclohexane has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving the interaction of halogenated cyclohexanes with biological systems.

    Medicine: Research into the pharmacological properties of halogenated cyclohexanes may lead to the development of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-tert-butyl-2-chlorocyclohexane in chemical reactions involves the following steps:

    Nucleophilic Substitution: The bromine or chlorine atom can be displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions.

    Elimination: The compound can undergo E2 elimination, where a base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the halogen atom.

    Oxidation and Reduction: The compound can be oxidized to form a ketone or reduced to form an alcohol, depending on the reagents used.

Comparison with Similar Compounds

1-Bromo-4-tert-butyl-2-chlorocyclohexane can be compared with other similar compounds such as:

    1-Bromo-4-tert-butylcyclohexane: Lacks the chlorine atom at the second position.

    1-Chloro-4-tert-butylcyclohexane: Lacks the bromine atom at the first position.

    1-Bromo-2-chlorocyclohexane: Lacks the tert-butyl group at the fourth position.

Uniqueness

The presence of both bromine and chlorine atoms, along with the bulky tert-butyl group, makes this compound unique

Properties

CAS No.

90976-05-9

Molecular Formula

C10H18BrCl

Molecular Weight

253.61 g/mol

IUPAC Name

1-bromo-4-tert-butyl-2-chlorocyclohexane

InChI

InChI=1S/C10H18BrCl/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7-9H,4-6H2,1-3H3

InChI Key

GOJCFGSLYHILJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(C(C1)Cl)Br

Origin of Product

United States

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